Methyl arachidonate

Catalog No.
S625340
CAS No.
2566-89-4
M.F
C21H34O2
M. Wt
318.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl arachidonate

CAS Number

2566-89-4

Product Name

Methyl arachidonate

IUPAC Name

methyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

InChI

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7-,11-10-,14-13-,17-16-

InChI Key

OFIDNKMQBYGNIW-ZKWNWVNESA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC

Synonyms

(5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraenoic Acid Methyl Ester; (all-Z)-5,8,11,14-Eicosatetraenoic Acid Methyl Ester; Methyl Arachidonate; Methyl 5Z,8Z,11Z,14Z-Eicosatetraenoate; Methyl all-cis-5,8,11,14-Eicosatetraenoate; Methyl cis,cis,cis,cis-Eicosa

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC

Methyl arachidonate is a fatty acid methyl ester derived from arachidonic acid, which is a polyunsaturated omega-6 fatty acid. Its chemical formula is C21H34O2, and it is characterized by a long hydrocarbon chain with four double bonds. The compound results from the esterification of the carboxylic acid group of arachidonic acid with methanol, making it a significant derivative in biochemical studies and applications.

Signal Transduction Studies:

MA acts as a potent activator of protein kinase C (PKC), a crucial enzyme involved in numerous cellular processes. Studies have shown that MA activates PKC at concentrations ranging from 5 to 50 µM. Interestingly, the mechanism of activation appears to be concentration-dependent.

  • At lower concentrations, MA's effect on PKC is attributed to the action of cyclooxygenase (COX) products, signaling molecules derived from arachidonic acid [].
  • At higher concentrations, the activation is primarily mediated by lipoxygenase (LOX) products, another group of signaling molecules produced from the same precursor [].
, similar to those of arachidonic acid. Notably, it can react with ozone and alkaline permanganate, leading to degradation products that help identify the positions of double bonds within the molecule . Additionally, it can participate in autoxidation reactions, yielding multiple monohydroperoxide isomers . These reactions are crucial for understanding its behavior in biological systems and its potential applications in research.

Methyl arachidonate exhibits significant biological activity, particularly in activating protein kinase C. Research indicates that it is as potent as arachidonic acid itself in this regard, influencing various cellular signaling pathways . This activation plays a vital role in processes such as inflammation and cell proliferation. Furthermore, methyl arachidonate's metabolites can modulate physiological responses, making it an important compound in pharmacological studies.

Several methods exist for synthesizing methyl arachidonate:

  • Direct Esterification: This involves the reaction of arachidonic acid with methanol under acidic conditions to form the methyl ester.
  • Stereoselective Synthesis: Advanced synthetic techniques allow for the efficient stereoselective production of methyl arachidonate, enhancing yields and purity .
  • Photooxidation: Methylene blue sensitized photooxidation can also yield derivatives of methyl arachidonate, such as methyl esters of monohydroperoxy eicosatetraenoic acid .

These methods highlight the versatility and importance of methyl arachidonate in both synthetic and natural contexts.

Methyl arachidonate finds applications across various fields:

  • Biochemical Research: It serves as a model compound for studying lipid metabolism and signaling pathways.
  • Pharmaceutical Development: Due to its biological activity, it is investigated for potential therapeutic uses in inflammation-related diseases.
  • Nutritional Studies: As a fatty acid derivative, it contributes to research on dietary fats and their health implications.

Interaction studies involving methyl arachidonate often focus on its role in cell signaling and metabolic pathways. For instance, its interaction with protein kinase C has been extensively studied to understand its effects on cellular functions . Additionally, investigations into its oxidation products provide insights into how it influences oxidative stress and related biological processes .

Methyl arachidonate shares structural similarities with several other fatty acid derivatives. Below are some comparable compounds:

Compound NameStructure TypeUnique Features
Arachidonic AcidPolyunsaturated Fatty AcidPrecursor to eicosanoids; direct involvement in inflammation.
Eicosapentaenoic AcidPolyunsaturated Fatty AcidOmega-3 fatty acid; anti-inflammatory properties.
Docosahexaenoic AcidPolyunsaturated Fatty AcidImportant for brain health; found in fish oils.
Oleic AcidMonounsaturated Fatty AcidCommon dietary fat; less reactive than polyunsaturated fats.

Methyl arachidonate's unique feature lies in its methyl ester form, which alters its solubility and reactivity compared to its parent compound, arachidonic acid. This modification allows for distinct biochemical interactions while retaining significant biological activity.

XLogP3

6.6

Hydrogen Bond Acceptor Count

2

Exact Mass

318.255880323 g/mol

Monoisotopic Mass

318.255880323 g/mol

Heavy Atom Count

23

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

UNII

22AF6IJ1IJ

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 39 of 40 companies (only ~ 2.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

2566-89-4

Wikipedia

Methyl arachidonate

Dates

Modify: 2023-08-15
1. H. Katsuki and S. Okuda “Arachidonic acid as a neurotoxic and neurotrophic substance” Prog Neurobiol, vol. 46(6) pp. 607-636, 19952. R. Sanchez-Mejia and L. Mucke “Phospholipase A2 and arachidonic acid in Alzheimer/'s disease” Biochim Biophys Acta, vol. 1801(8) pp. 784-790, 20103. E. Bates “Eicosanoids, fatty acids and neutrophils: their relevance to the pathophysiology of disease” Prostaglandins Leukot Essent Fatty Acids, vol. 53pp.75–86, 19954. L. Levine “Proteasome inhibitors: Their effects on arachidonic acid release from cells in culture and arachidonic acid metabolism in rat liver cells” BMCPharmacology, vol. 4(15), 2004

Explore Compound Types